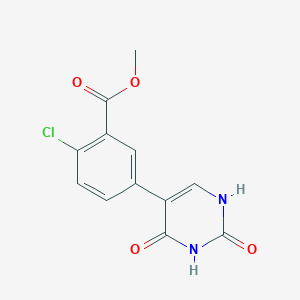
5-(3-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% (5-BPD-95%) is a synthetic organic compound with a range of applications in laboratory experiments and scientific research. It is used as a reagent in organic synthesis, a building block in drug design, and a starting material for the production of pharmaceuticals, agrochemicals, and other organic compounds. 5-BPD-95% has a broad range of biochemical and physiological effects, as well as advantages and limitations in laboratory experiments.
科学研究应用
5-BPD-95% is used as a reagent in organic synthesis, a building block in drug design, and a starting material for the production of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a variety of heterocyclic compounds, such as imidazoles, pyrazoles, and pyridines. In addition, 5-BPD-95% is used in the synthesis of thiazoles, thiophenes, and oxazoles.
作用机制
5-BPD-95% acts as a nucleophile in the reaction, attacking the electrophilic carbon of the aldehyde. This forms a new bond, resulting in the formation of a Schiff base. The Schiff base is then reduced with sodium borohydride to yield 5-BPD-95%.
Biochemical and Physiological Effects
5-BPD-95% has a broad range of biochemical and physiological effects. It is a potent inhibitor of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. 5-BPD-95% also inhibits the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of folate. Furthermore, 5-BPD-95% has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the biosynthesis of leukotrienes.
实验室实验的优点和局限性
One of the main advantages of using 5-BPD-95% in laboratory experiments is its high yield. The synthesis of 5-BPD-95% is a two-step process, and the yield is typically 95%. This makes it a cost-effective reagent for organic synthesis. Additionally, 5-BPD-95% is a versatile reagent, as it can be used in the synthesis of a variety of heterocyclic compounds.
However, there are some limitations to using 5-BPD-95% in laboratory experiments. It is a toxic compound, and should be handled with caution. In addition, it is a relatively unstable compound, and should be stored in a cool, dry place.
未来方向
There are a number of potential future directions for 5-BPD-95%. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. 5-BPD-95% can be used as a starting material for the synthesis of a variety of heterocyclic compounds, which can then be used in the synthesis of new drugs and agrochemicals.
Another potential application is in the synthesis of new materials. 5-BPD-95% can be used as a building block in the synthesis of new polymers and other materials. Additionally, 5-BPD-95% can be used in the synthesis of new catalysts and other compounds for use in catalysis.
Finally, 5-BPD-95% can be used in the synthesis of new diagnostic and imaging agents. These agents can be used to detect and monitor diseases and other medical conditions.
Conclusion
In conclusion, 5-(3-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% (5-BPD-95%) is a synthetic organic compound with a range of applications in laboratory experiments and scientific research. It is used as a reagent in organic synthesis, a building block in drug design, and a starting material for the production of pharmaceuticals, agrochemicals, and other organic compounds. 5-BPD-95% has a broad range of biochemical and physiological effects, as well as advantages and limitations in laboratory experiments. There are a number of potential future directions for 5-BPD-95%, including the synthesis of new pharmaceuticals and agrochemicals, the synthesis of new materials, and the synthesis of new diagnostic and imaging agents.
合成方法
5-BPD-95% is synthesized from 3-benzyloxybenzaldehyde and 2,4-dihydroxypyrimidine. The synthesis is initiated with the formation of a Schiff base from the reaction of the aldehyde with the pyrimidine. The Schiff base is then reduced with sodium borohydride to yield 5-BPD-95%. This synthesis is a two-step process, and the yield is typically 95%.
属性
IUPAC Name |
5-(3-phenylmethoxyphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-16-15(10-18-17(21)19-16)13-7-4-8-14(9-13)22-11-12-5-2-1-3-6-12/h1-10H,11H2,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVDLCUGMCFVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CNC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,4)-Dihydroxy-5-[4-(ethoxycarbonyl)-3-fluorophenyl]pyrimidine, 95%](/img/structure/B6386007.png)












